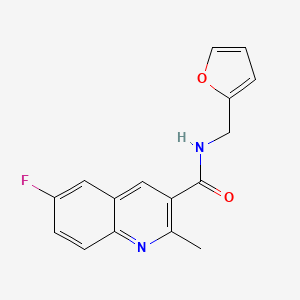
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, and its synthesis method has been optimized to ensure its purity and effectiveness.
Mécanisme D'action
The mechanism of action of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It may also disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which could potentially lead to the development of new anti-inflammatory drugs. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, it has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide in lab experiments include its potential as a candidate for the development of new drugs and its antibacterial and antifungal properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide in scientific research. One potential direction is the development of new anti-inflammatory drugs based on its ability to reduce inflammation. Another potential direction is the development of new cancer treatments based on its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted to fully understand its mechanism of action and potential side effects, which could lead to the development of new drugs with fewer side effects.
Méthodes De Synthèse
The synthesis of 6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide involves several steps. First, 6-fluoro-2-methylquinoline is reacted with 2-furylacetaldehyde in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with methyl anthranilate in the presence of a base to form the final product. The purity of the compound is ensured through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
6-fluoro-N-(2-furylmethyl)-2-methyl-3-quinolinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-14(16(20)18-9-13-3-2-6-21-13)8-11-7-12(17)4-5-15(11)19-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAWMTXYHARCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
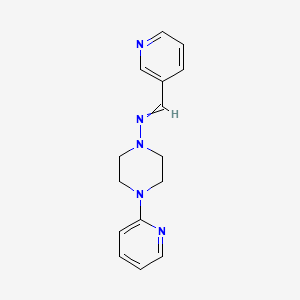
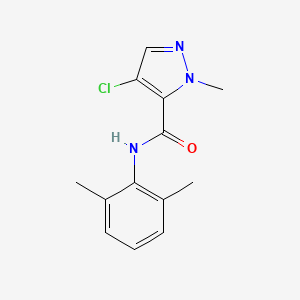
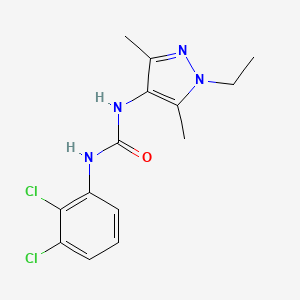
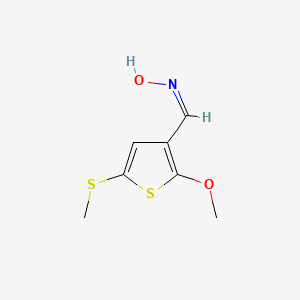
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)